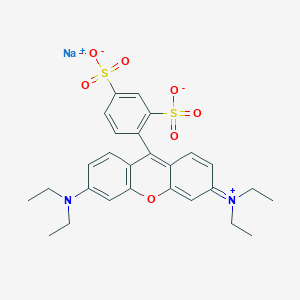

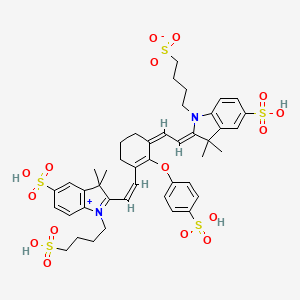

Sulforhodamine B (sodium salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulforhodamine B (sodium salt) is a water-soluble, fluorescent dye known for its vibrant red color. It is widely used in various scientific fields due to its ability to bind to proteins and its excellent photostability. The compound has the chemical formula C₂₇H₂₉N₂NaO₇S₂ and a molecular weight of 580.65 g/mol .

准备方法

Sulforhodamine B (sodium salt) can be synthesized through a series of chemical reactions involving the condensation of m-diethylaminophenol and 4-formyl-m-benzenedisulfonic acid. The process involves the following steps :

Condensation: m-diethylaminophenol reacts with 4-formyl-m-benzenedisulfonic acid under acidic conditions.

Oxidation: The resulting intermediate is oxidized to form the desired product.

Salification: The product is then converted to its sodium salt form.

Purification: The final product is filtered, dried, and pulverized to obtain a fine powder.

化学反应分析

Sulforhodamine B (sodium salt) undergoes various chemical reactions, including:

Binding to Proteins: It binds stoichiometrically to proteins under mild acidic conditions and can be extracted using basic conditions.

Fluorescence: The dye exhibits maximal absorbance at 565 nm and maximal fluorescence emission at 586 nm.

Stability: It does not exhibit pH-dependent absorption or fluorescence over the range of 3 to 10.

科学研究应用

Sulforhodamine B (sodium salt) has a wide range of applications in scientific research, including:

Cell Density Determination: It is used to quantify cellular proteins in cultured cells, making it useful for cytotoxicity assays.

Microviscosity Determination: The dye acts as a molecular rotor for determining microviscosity in aerosol droplets.

Cytotoxicity Screening: It is extensively used in the sulforhodamine B assay to measure drug-induced cytotoxicity and cell proliferation.

Neuronal Morphology: The dye is used as a polar tracer to investigate neuronal morphology.

作用机制

Sulforhodamine B (sodium salt) binds to the protein constituents of cells in a stoichiometric manner. The amount of dye extracted from stained cells is directly proportional to the cell mass . Under mild acidic conditions, it binds to protein basic amino acid residues, and under mild basic conditions, it can be extracted and solubilized for measurement .

相似化合物的比较

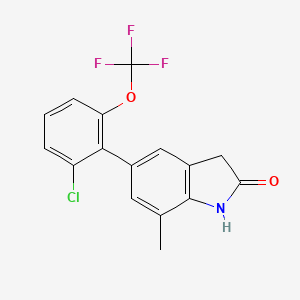

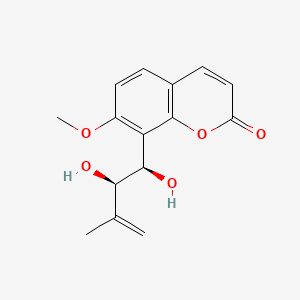

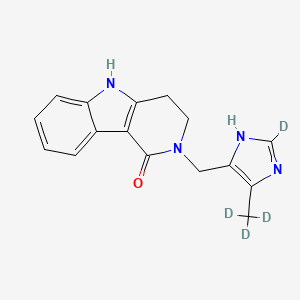

Sulforhodamine B (sodium salt) is unique due to its excellent photostability and ability to bind to proteins. Similar compounds include:

These compounds share similar fluorescent properties but may differ in their specific applications and binding affinities.

属性

分子式 |

C27H29N2NaO7S2 |

|---|---|

分子量 |

580.7 g/mol |

IUPAC 名称 |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |

InChI 键 |

SXQCTESRRZBPHJ-UHFFFAOYSA-M |

规范 SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)

![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)

![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)

![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)